molecular formula C5H4F3N3 B129671 2-(Trifluoromethyl)pyrimidin-5-amine CAS No. 73418-87-8

2-(Trifluoromethyl)pyrimidin-5-amine

Cat. No.: B129671
CAS No.: 73418-87-8
M. Wt: 163.1 g/mol
InChI Key: LOOGTXVQDBMCOL-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyrimidin-5-amine is a chemical compound with the molecular formula C5H4F3N3 and a molecular weight of 163.1 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such as reverse transcriptase and Raf kinase . These enzymes play crucial roles in various biological processes, including DNA replication and cell signaling.

Mode of Action

It’s suggested that molecules with a -cf3 group can improve drug potency towards certain enzymes by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .

Pharmacokinetics

It’s suggested that the compound has high gi absorption and is bbb permeant . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have been found to exhibit improved drug potency towards certain enzymes , which could result in the inhibition of these enzymes and subsequent effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-chloro-5-nitropyrimidine with trifluoromethylamine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 0°C and 50°C.

Industrial Production Methods

In industrial settings, the production of 2-(Trifluoromethyl)pyrimidin-5-amine may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials and reagents are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)pyrimidin-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-(Trifluoromethyl)pyrimidin-5-amine is utilized in several scientific research fields:

Properties

IUPAC Name

2-(trifluoromethyl)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3/c6-5(7,8)4-10-1-3(9)2-11-4/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOGTXVQDBMCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558515
Record name 2-(Trifluoromethyl)pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73418-87-8
Record name 2-(Trifluoromethyl)pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)pyrimidin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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